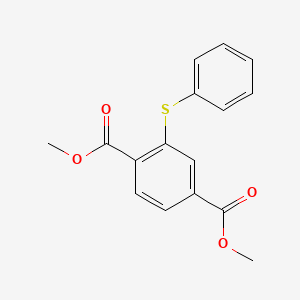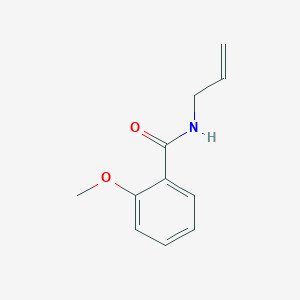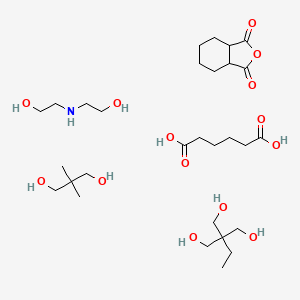
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] is a complex polymer formed through condensation polymerization. This compound is a type of polyester, which is known for its durability, flexibility, and resistance to various chemicals. It is used in a wide range of applications, including the production of fibers, resins, and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the condensation reaction between hexanedioic acid and various diols, including 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction also includes hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol]. The process typically requires high temperatures and the presence of a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired polymer with the correct molecular weight and properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated under controlled conditions. The process often involves the removal of byproducts, such as water, to drive the reaction to completion. The resulting polymer is then purified and processed into the desired form, whether it be fibers, films, or other materials.
化学反応の分析
Types of Reactions
This polymer primarily undergoes condensation reactions during its formation. it can also participate in other types of chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking down of the polymer into its monomeric units in the presence of water and an acid or base catalyst.
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can alter the polymer’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in the formation of the original monomers, while oxidation and reduction can lead to a variety of different products.
科学的研究の応用
This polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacture of coatings, adhesives, and fibers for various industrial applications.
作用機序
The mechanism by which this polymer exerts its effects is primarily through its physical and chemical properties. The molecular structure of the polymer allows it to form strong, flexible materials that are resistant to various environmental factors. The presence of different functional groups in the polymer chain enables it to interact with other molecules, making it useful in a variety of applications.
類似化合物との比較
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer is similar in that it is also a polyester formed through condensation polymerization.
Polyethylene terephthalate (PET): Another polyester with similar properties, commonly used in the production of plastic bottles and textiles.
Nylon 66: A polyamide with similar mechanical properties but different chemical composition and applications.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] lies in its specific combination of monomers, which imparts unique properties to the resulting polymer. This combination allows for the creation of materials with tailored properties for specific applications, making it a versatile and valuable compound in various fields.
特性
CAS番号 |
65970-50-5 |
|---|---|
分子式 |
C29H57NO14 |
分子量 |
643.8 g/mol |
IUPAC名 |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H10O3.C6H10O4.C6H14O3.C5H12O2.C4H11NO2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7;6-3-1-5-2-4-7/h5-6H,1-4H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3;5-7H,1-4H2 |
InChIキー |
LSAYQUIIBPPBSE-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1CCC2C(C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)NCCO |
関連するCAS |
65970-50-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




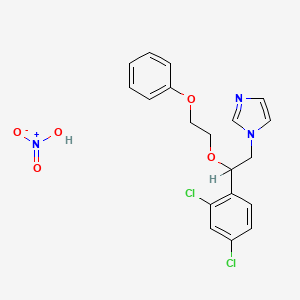
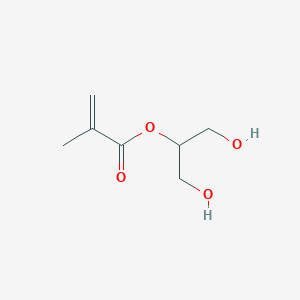
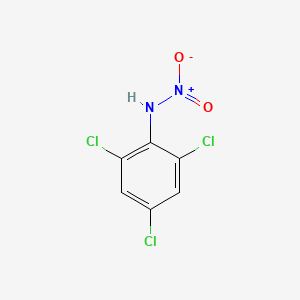

![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
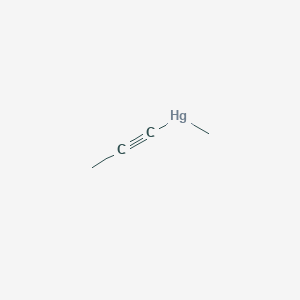
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
